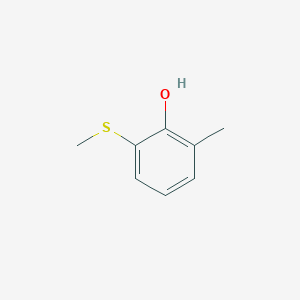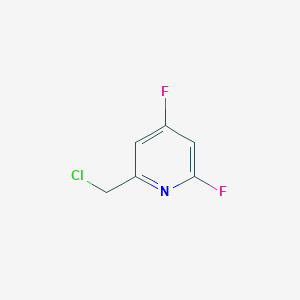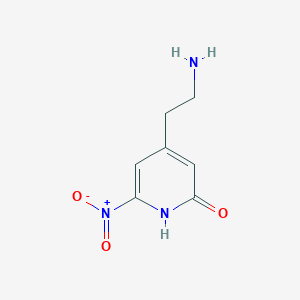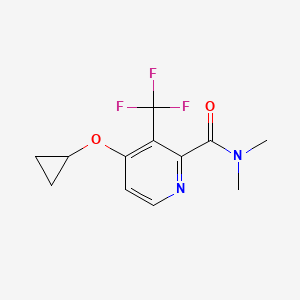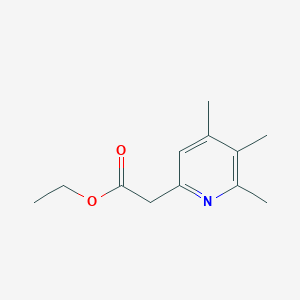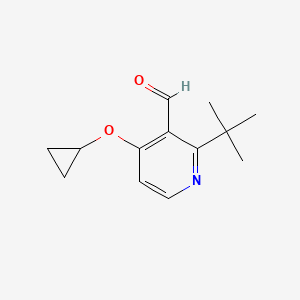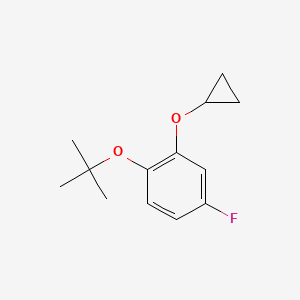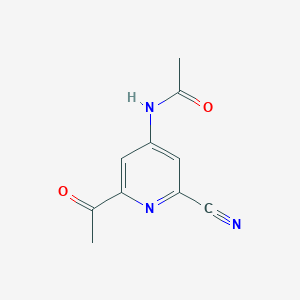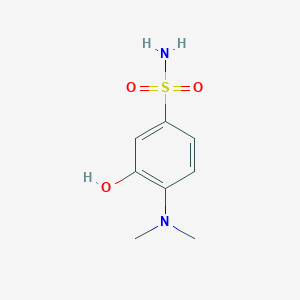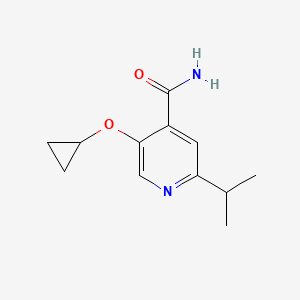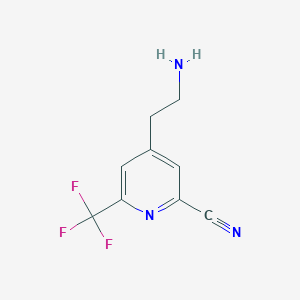
4-Cyclopropoxy-N-methyl-3-sulfamoylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-N-methyl-3-sulfamoylbenzamide involves several steps. The specific synthetic routes and reaction conditions are typically proprietary and detailed in specialized chemical databases and publications. general methods for synthesizing similar compounds often involve the following steps:
Formation of the Benzamide Core: This step involves the reaction of a substituted benzoyl chloride with an amine to form the benzamide core.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through a reaction with a sulfonamide derivative.
Cyclopropylation: The cyclopropoxy group is added via a cyclopropylation reaction, often using cyclopropyl halides under basic conditions.
Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar reagent.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
4-Cyclopropoxy-N-methyl-3-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfamoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-N-methyl-3-sulfamoylbenzamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interactions with biological molecules and pathways.
Medicine: Research into its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-N-methyl-3-sulfamoylbenzamide involves its interaction with specific molecular targets. These targets and pathways are typically identified through detailed biochemical studies. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Cyclopropoxy-N-methyl-3-sulfamoylbenzamide include:
- 3-Cyclopropoxy-N-methyl-4-sulfamoylbenzamide
- Other sulfamoylbenzamide derivatives
These compounds share structural similarities but may differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C11H14N2O4S |
|---|---|
Molekulargewicht |
270.31 g/mol |
IUPAC-Name |
4-cyclopropyloxy-N-methyl-3-sulfamoylbenzamide |
InChI |
InChI=1S/C11H14N2O4S/c1-13-11(14)7-2-5-9(17-8-3-4-8)10(6-7)18(12,15)16/h2,5-6,8H,3-4H2,1H3,(H,13,14)(H2,12,15,16) |
InChI-Schlüssel |
HMZKFJVBPKJHTA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC(=C(C=C1)OC2CC2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



